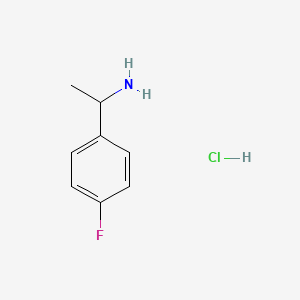

1-(4-Fluorophenyl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorophenyl)ethanamine hydrochloride is an organic compound with the molecular formula C8H10FN·HCl. It is a derivative of phenethylamine, where a fluorine atom is substituted at the para position of the benzene ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethanamine hydrochloride can be synthesized through several methods. One common route involves the reduction of 4-fluoroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) to produce 1-(4-fluorophenyl)ethanol. This intermediate is then converted to 1-(4-fluorophenyl)ethanamine through a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). Finally, the ethanamine is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: 4-Fluoroacetophenone or 4-fluorobenzaldehyde.

Reduction: 1-(4-Fluorophenyl)ethanol.

Substitution: Various substituted phenethylamines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

- 1-(4-Fluorophenyl)ethanamine hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. Its chiral nature allows for asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.

Reagent in Organic Reactions

- The compound is utilized as a reagent in various organic reactions, including nucleophilic substitutions and reductions. It can undergo oxidation to form 1-(4-fluorophenyl)ethanone or reduction to yield 1-(4-fluorophenyl)ethanol, showcasing its versatility in synthetic chemistry.

Biological Applications

Neuropharmacological Studies

- Research indicates that this compound can enhance neurotransmitter release, making it a subject of interest in neuropharmacology. In vitro studies have demonstrated its potential to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways.

Development of Pharmaceutical Compounds

- The compound acts as an intermediate in synthesizing pharmaceutical agents targeting the central nervous system. Its ability to interact selectively with neurotransmitter receptors suggests potential therapeutic applications in treating mood disorders and anxiety .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is used to manufacture specialty chemicals and intermediates. Its unique properties allow for its incorporation into agrochemicals and dyes, highlighting its importance beyond laboratory research.

Case Study 1: Neurotransmitter Modulation

A study focused on the effects of this compound on neurotransmitter release demonstrated that the compound significantly increased dopamine levels in cultured neurons. This finding suggests its potential use in developing treatments for neurodegenerative diseases where dopamine regulation is critical.

Case Study 2: Antidepressant Properties

Another investigation explored the antidepressant-like effects of the compound in animal models. Results indicated that administration of this compound led to reduced depressive behaviors, supporting its role as a candidate for further development into antidepressant medications.

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)ethanamine hydrochloride involves its interaction with biological targets such as neurotransmitter receptors. The compound can act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake. The fluorine atom enhances its binding affinity and selectivity for certain receptors, making it a valuable tool in pharmacological research .

Vergleich Mit ähnlichen Verbindungen

4-Fluorophenethylamine: A structurally similar compound with a primary amine group instead of an ethanamine group.

1-(4-Chlorophenyl)ethanamine hydrochloride: Similar structure with a chlorine atom instead of fluorine.

1-(4-Methylphenyl)ethanamine hydrochloride: Similar structure with a methyl group instead of fluorine.

Uniqueness: 1-(4-Fluorophenyl)ethanamine hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to specific receptors, making it distinct from its analogs .

Biologische Aktivität

1-(4-Fluorophenyl)ethanamine hydrochloride, also known as 4-fluoro-beta-methylphenethylamine, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including receptor interactions, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H10FN

- Molecular Weight : 139.17 g/mol

- CAS Number : 374898-01-8

This compound primarily acts as a selective modulator of various neurotransmitter receptors. Notably, it has been shown to interact with:

- Trace Amine-Associated Receptor 1 (TAAR1) : This receptor is implicated in the modulation of dopaminergic and serotonergic systems, which are crucial for mood regulation and other neurological functions. Studies indicate that compounds similar to 1-(4-Fluorophenyl)ethanamine exhibit agonistic activity at TAAR1, suggesting potential applications in treating mood disorders and schizophrenia .

- Adrenergic Receptors : The compound has demonstrated selective antagonistic activity towards α1D adrenergic receptors. This receptor subtype is involved in various physiological processes, including vascular smooth muscle contraction and urinary tract function. Antagonism at this site may provide therapeutic benefits for conditions like benign prostatic hyperplasia (BPH) and hypertension .

Antiviral Activity

Research indicates that derivatives of 1-(4-Fluorophenyl)ethanamine have shown potential as antiviral agents. For instance, modifications to the compound have resulted in enhanced efficacy against certain viral strains, demonstrating its versatility in drug development .

Antiproliferative Effects

In vitro studies have highlighted the antiproliferative properties of related compounds against various cancer cell lines. For example, certain derivatives exhibited moderate to good anticancer activity against breast (T47D), lung (NCl H-522), and liver (HepG2) cancer cells . The structure-activity relationship suggests that the presence of fluorine in the phenyl group enhances these effects.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on TAAR1 Modulation : A study published in Molecules demonstrated that analogs derived from a piperidine core exhibited dose-dependent activation of TAAR1, with an EC50 value of approximately 0.507 μM. This finding underscores the potential for these compounds in treating neuropsychiatric disorders .

- Antibacterial and Antifungal Activity : In a recent investigation, various synthesized alkaloids were tested for antibacterial and antifungal activities. Some derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Data Summary Table

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYCTXPTBWSAMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.